molecular formula C21H26O4 B14352285 2-Ethoxyphenyl 2-(hexyloxy)benzoate CAS No. 94977-08-9

2-Ethoxyphenyl 2-(hexyloxy)benzoate

Katalognummer: B14352285
CAS-Nummer: 94977-08-9
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: FQPBDPGLWQCKBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxyphenyl 2-(hexyloxy)benzoate is an organic compound that belongs to the class of benzoic acid esters These compounds are characterized by the presence of a benzoate group, which is an ester derivative of benzoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyphenyl 2-(hexyloxy)benzoate typically involves the esterification of 2-ethoxyphenol with 2-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxyphenyl 2-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethoxyphenyl 2-(hexyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxyphenyl 2-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological targets. The aromatic ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-(2-phenoxyhexyloxy)benzoate: Similar structure with a phenoxy group instead of an ethoxy group.

    2-Ethoxyphenyl 2-(methoxy)benzoate: Similar structure with a methoxy group instead of a hexyloxy group.

Uniqueness

2-Ethoxyphenyl 2-(hexyloxy)benzoate is unique due to its specific combination of ethoxy and hexyloxy groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Eigenschaften

94977-08-9

Molekularformel

C21H26O4

Molekulargewicht

342.4 g/mol

IUPAC-Name

(2-ethoxyphenyl) 2-hexoxybenzoate

InChI

InChI=1S/C21H26O4/c1-3-5-6-11-16-24-18-13-8-7-12-17(18)21(22)25-20-15-10-9-14-19(20)23-4-2/h7-10,12-15H,3-6,11,16H2,1-2H3

InChI-Schlüssel

FQPBDPGLWQCKBK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=CC=C1C(=O)OC2=CC=CC=C2OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.